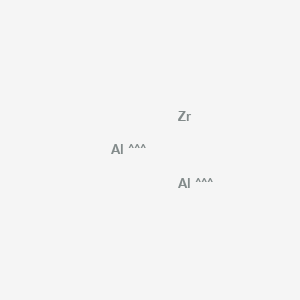

Aluminum zirconium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminum zirconium is a chemical compound widely used in various applications, particularly in the personal care industry as an active ingredient in antiperspirants. It functions by temporarily blocking the sweat glands, reducing perspiration and thereby helping to control body odor.

Synthetic Routes and Reaction Conditions:

Aluminothermic Reduction: This method involves the reduction of zirconium oxide (ZrO₂) using aluminum in a cryolite melt at high temperatures (around 980°C). The reaction produces this compound alloy with high purity.

Electrolysis: Another method is the electrolysis of a mixture containing potassium fluoride (KF), sodium fluoride (NaF), aluminum fluoride (AlF₃), and zirconium dioxide (ZrO₂). This process yields this compound master alloy.

Industrial Production Methods: The industrial production of this compound typically involves large-scale aluminothermic reduction or electrolysis processes, ensuring consistent quality and high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming aluminum oxide (Al₂O₃) and zirconium dioxide (ZrO₂).

Reduction: The compound can also be involved in reduction reactions, where aluminum acts as a reducing agent.

Substitution Reactions: Substitution reactions may occur, where aluminum atoms in the compound are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Aluminum powder and cryolite melt at high temperatures.

Substitution: Various metal salts and high-temperature conditions.

Major Products Formed:

Aluminum Oxide (Al₂O₃): A common product in oxidation reactions.

Zirconium Dioxide (ZrO₂): Formed during oxidation and reduction reactions.

科学的研究の応用

Chemistry: Aluminum zirconium is used in the synthesis of high-performance alloys, benefiting from its low density, high strength, and excellent corrosion resistance. Biology: The compound has applications in biomedical research, particularly in the development of prosthetic devices due to its biocompatibility. Medicine: As an active ingredient in antiperspirants, this compound helps manage excessive sweating and body odor. Industry: It is used in the production of ceramics, refractories, and electronic materials due to its superior mechanical and thermal properties.

作用機序

How the Compound Exerts Its Effects: Aluminum zirconium functions by diffusing into the sweat gland and forming a colloidal "plug" that blocks the sweat duct, preventing sweat from reaching the skin surface. This mechanism effectively reduces perspiration and helps control body odor.

Molecular Targets and Pathways Involved: The compound targets the sweat glands, specifically the ducts, and its action involves the formation of a physical barrier that inhibits sweat secretion.

類似化合物との比較

Aluminum Chlorohydrate: Another common antiperspirant ingredient, similar in function but different in chemical composition.

Zirconium Silicate: Used in ceramics and refractories, similar in zirconium content but different in application and properties.

Uniqueness: Aluminum zirconium is unique in its combination of aluminum and zirconium, providing a balance of properties that make it effective in both industrial and personal care applications.

特性

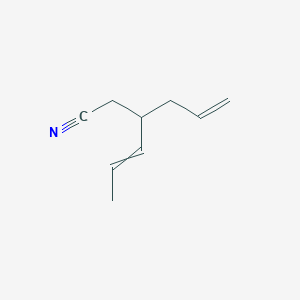

分子式 |

Al2Zr |

|---|---|

分子量 |

145.19 g/mol |

InChI |

InChI=1S/2Al.Zr |

InChIキー |

ZGUQGPFMMTZGBQ-UHFFFAOYSA-N |

正規SMILES |

[Al].[Al].[Zr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)

![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)